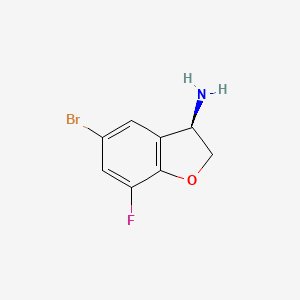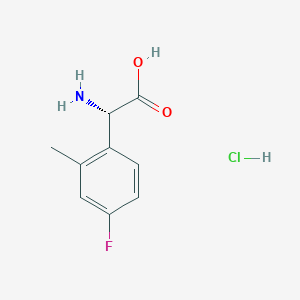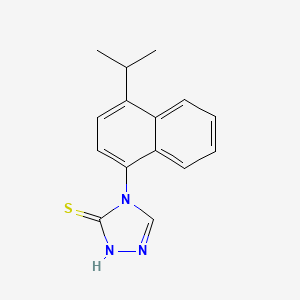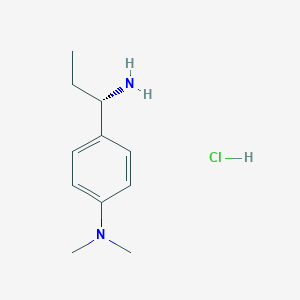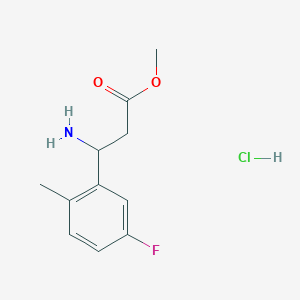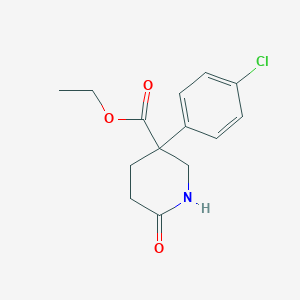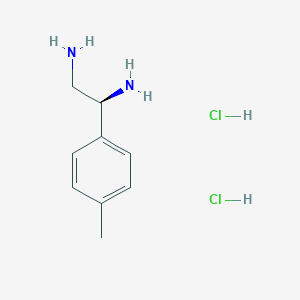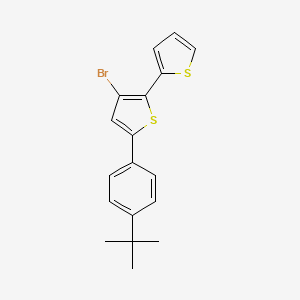
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This specific compound is characterized by the presence of a bromine atom at the 3-position and a tert-butylphenyl group at the 5-position of the bithiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the following steps:
-
Bromination of 2,2’-bithiophene: : The initial step involves the bromination of 2,2’-bithiophene to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
-
Suzuki-Miyaura Coupling: : The brominated bithiophene is then subjected to a Suzuki-Miyaura coupling reaction with 4-(tert-butyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in an organic solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted bithiophene derivative.
科学的研究の応用
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: It is employed in the synthesis of conjugated polymers and small molecules for use in electronic and optoelectronic devices.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes due to its unique electronic properties.
作用機序
The mechanism of action of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene in its applications is primarily related to its electronic properties. The compound can interact with other molecules and materials through π-π interactions, charge transfer, and other electronic effects. These interactions are crucial for its performance in electronic devices and sensors.
類似化合物との比較
Similar Compounds
3-Bromo-2,2’-bithiophene: Lacks the tert-butylphenyl group, resulting in different electronic properties.
5-Phenyl-2,2’-bithiophene:
3,5-Dibromo-2,2’-bithiophene: Contains an additional bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is unique due to the presence of both the bromine atom and the tert-butylphenyl group. This combination imparts specific electronic properties and reactivity that make it suitable for various advanced applications in organic electronics and materials science.
特性
分子式 |
C18H17BrS2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
3-bromo-5-(4-tert-butylphenyl)-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)16-11-14(19)17(21-16)15-5-4-10-20-15/h4-11H,1-3H3 |
InChIキー |
QROVGLWFUGGDBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


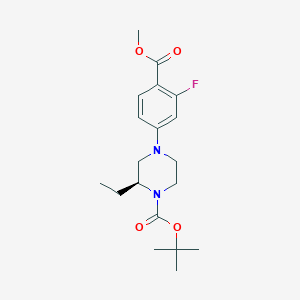



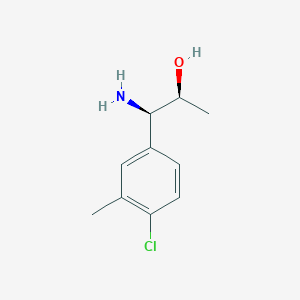
![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)

